molecular formula C23H33N3O3S B11435624 2-(3,4-Dimethoxyphenyl)-N-[1-(4-ethylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]acetamide

2-(3,4-Dimethoxyphenyl)-N-[1-(4-ethylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]acetamide

Cat. No.: B11435624
M. Wt: 431.6 g/mol
InChI Key: KJUBAJCXUXYJIM-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-[1-(4-ethylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]acetamide is a complex organic compound that features a combination of aromatic, heterocyclic, and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-N-[1-(4-ethylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 3,4-Dimethoxyphenyl Intermediate: This can be achieved through the methylation of a phenol derivative.

    Synthesis of the Piperazine Derivative: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Coupling of the Thiophene Ring: This step might involve cross-coupling reactions such as Suzuki or Stille coupling.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thiophene ring.

    Reduction: Reduction reactions could target the acetamide group or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-N-[1-(4-methylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]acetamide
  • 2-(3,4-Dimethoxyphenyl)-N-[1-(4-ethylpiperazin-1-YL)-1-(furan-2-YL)propan-2-YL]acetamide

Uniqueness

The unique combination of functional groups in 2-(3,4-Dimethoxyphenyl)-N-[1-(4-ethylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]acetamide may confer specific biological activity or chemical reactivity that distinguishes it from similar compounds.

Properties

Molecular Formula

C23H33N3O3S

Molecular Weight

431.6 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]acetamide

InChI

InChI=1S/C23H33N3O3S/c1-5-25-10-12-26(13-11-25)23(21-7-6-14-30-21)17(2)24-22(27)16-18-8-9-19(28-3)20(15-18)29-4/h6-9,14-15,17,23H,5,10-13,16H2,1-4H3,(H,24,27)

InChI Key

KJUBAJCXUXYJIM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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